molecular formula C12H10FNO3 B12897109 5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one CAS No. 18354-42-2

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one

Katalognummer: B12897109
CAS-Nummer: 18354-42-2
Molekulargewicht: 235.21 g/mol
InChI-Schlüssel: XLKISOUYGGAVEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one is a chemical compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features an acetyl group, a fluorophenyl group, and a methyl group, making it a unique and versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride to form the oxazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .

Wissenschaftliche Forschungsanwendungen

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Acetyl-2-(4-chlorophenyl)-5-methyloxazol-4(5H)-one
  • 5-Acetyl-2-(4-bromophenyl)-5-methyloxazol-4(5H)-one
  • 5-Acetyl-2-(4-methylphenyl)-5-methyloxazol-4(5H)-one

Uniqueness

5-Acetyl-2-(4-fluorophenyl)-5-methyloxazol-4(5H)-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its potential biological activities compared to its analogs .

Eigenschaften

CAS-Nummer

18354-42-2

Molekularformel

C12H10FNO3

Molekulargewicht

235.21 g/mol

IUPAC-Name

5-acetyl-2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-one

InChI

InChI=1S/C12H10FNO3/c1-7(15)12(2)11(16)14-10(17-12)8-3-5-9(13)6-4-8/h3-6H,1-2H3

InChI-Schlüssel

XLKISOUYGGAVEB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1(C(=O)N=C(O1)C2=CC=C(C=C2)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.